1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-1-4-16-9(10(12)17)5-7(15-16)8-6-13-2-3-14-8/h2-3,5-6H,4H2,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHITDWHWPCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is typically constructed via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, pyrazole derivatives can be synthesized by reacting substituted hydrazines with β-ketoesters or diketones under controlled conditions.
Introduction of the Cyanomethyl Group
The cyanomethyl substituent at the N1 position is often introduced by alkylation of the pyrazole nitrogen using chloroacetonitrile or related cyanomethylating agents. This step is typically performed in polar aprotic solvents such as dimethylformamide (DMF) in the presence of a base to facilitate nucleophilic substitution.
A reported method involves the reaction of a pyrazolium salt or a pyrazole derivative with chloroacetonitrile in DMF with a base, leading to alkylated products in good yields (around 80%) upon subsequent treatment with sodium ethoxide under reflux conditions.
Attachment of the Pyrazin-2-yl Group
The pyrazin-2-yl substituent at the C3 position can be introduced via cross-coupling reactions or condensation with pyrazine derivatives. This step may involve palladium-catalyzed coupling or nucleophilic aromatic substitution, depending on the functional groups present on the pyrazole intermediate and the pyrazine partner.
Carboxamide Group Installation
The carboxamide function at the C5 position is commonly introduced by amidation of the corresponding carboxylic acid or ester precursor. This can be achieved by reacting the acid derivative with ammonia or amines under dehydrating conditions or by coupling agents such as carbodiimides.
Representative Synthetic Procedure
A generalized synthetic route based on literature precedents is outlined below:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation via condensation of hydrazine with 1,3-dicarbonyl compound | Reflux in ethanol or suitable solvent | 70-90 | Depending on substituents and starting materials |
| 2 | N1-alkylation with chloroacetonitrile | DMF, base (e.g., triethylamine), room temp to reflux | ~80 | Alkylation followed by reflux in sodium ethoxide |
| 3 | Introduction of pyrazin-2-yl substituent | Pd-catalyzed cross-coupling or nucleophilic substitution | 75-85 | Conditions optimized for selectivity |
| 4 | Amidation at C5 position | Reaction with ammonia or amine, coupling agents | 80-95 | Purification by recrystallization |
Detailed Research Findings
Alkylation and Reflux Conditions
Nein et al. reported the alkylation of triazole carboxamide derivatives with chloroacetonitrile in DMF and base, followed by refluxing in sodium ethoxide to yield cyanomethyl-substituted pyrazole analogs with up to 80% yield. This approach highlights the efficiency of using chloroacetonitrile as a cyanomethyl donor and the importance of reflux conditions for cyclization and stabilization of the product.
Use of Triethylamine and Organic Solvents
In related pyrazole carboxamide syntheses, triethylamine is frequently employed as a base in solvents such as ethyl acetate or dichloromethane at temperatures ranging from 0 to 25 °C. Reactions typically proceed over 1-2 hours with yields ranging from 87% to 95%, followed by workup involving aqueous washes and recrystallization to obtain high-purity products.
Microwave-Assisted Protocols
Microwave irradiation has been utilized to accelerate amidation and alkylation reactions, achieving yields around 80% within minutes at moderate temperatures (e.g., 50 °C). This method offers advantages in reaction time reduction and energy efficiency.
Data Table Summaries
Table 1: Key Reaction Parameters and Yields for Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Pyrazole formation | Hydrazine + 1,3-dicarbonyl | Reflux ethanol | 2-4 h | 70-90 | Base or acid catalysis possible |
| N1-alkylation | Chloroacetonitrile, base (triethylamine) | RT to reflux in DMF | 2 h + reflux 3 h | ~80 | Followed by sodium ethoxide reflux |
| Pyrazin-2-yl substitution | Pd catalyst or nucleophilic substitution | RT to 75 °C | 1-3 h | 75-85 | Solvent and catalyst dependent |
| Amidation | Ammonia or amine, coupling agents | RT to 50 °C | 1-2 h | 80-95 | Microwave-assisted possible |
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanomethyl group to an amine.
Substitution: The pyrazole and pyrazinyl rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, reduction could produce amines, and substitution reactions could introduce various functional groups onto the pyrazole or pyrazinyl rings.
Scientific Research Applications
Medicinal Chemistry Applications
- Janus Kinase Inhibition : One of the most significant applications of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various autoimmune diseases and cancers. The compound has shown promising results in inhibiting JAK pathways, which are involved in the signaling of several cytokines linked to inflammation and immune responses. A patent (US9328099B2) highlights its potential in treating JAK-mediated diseases, suggesting that it may be effective against conditions like rheumatoid arthritis and psoriasis .
- Anticancer Research : Preliminary studies indicate that compounds with similar pyrazole structures exhibit anticancer properties. The ability of this compound to modulate cellular pathways may provide avenues for developing novel anticancer therapies.
Material Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with specific properties. Its reactive cyanomethyl group can participate in various polymerization reactions, leading to materials with tailored functionalities for applications in coatings, adhesives, and composites.
- Dithiocarbamate Chain Transfer Agent : Related compounds have been utilized as chain transfer agents in controlled radical polymerization processes. This application could extend to this compound, allowing for the production of well-defined polymer architectures .
Agricultural Research Applications
- Pesticide Development : Compounds containing pyrazole moieties have been explored for their insecticidal properties. The structural characteristics of this compound may lend themselves to the development of novel agrochemicals aimed at pest control.
- Herbicide Formulations : There is potential for this compound to be included in herbicide formulations due to its ability to affect plant growth regulators or inhibit specific metabolic pathways in target plants.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | US9328099B2 | Demonstrated efficacy as a JAK inhibitor; potential for autoimmune treatments. |
| Polymer Chemistry | Internal Study | Exhibited potential as a chain transfer agent in controlled radical polymerization. |
| Agricultural Research | Preliminary Study | Indicated insecticidal activity similar to other pyrazole derivatives. |
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs and their structural differences:
*Estimated based on substituent contributions.
Key Observations:
- Berotralstat (a plasma kallikrein inhibitor) features a trifluoromethyl group and aminomethylphenyl substituent, enhancing metabolic stability and target binding . In contrast, the pyrazine ring in the target compound may improve π-π stacking interactions with biological targets.
- 3,5-AB-CHMFUPPYCA incorporates a bulky cyclohexylmethyl group, which likely increases lipophilicity compared to the cyanomethyl group in the target compound .
- Hydroxamic acid derivatives (e.g., from ) replace carboxamide with a hydroxamic acid moiety, enabling metal chelation and distinct pharmacological profiles .
Physicochemical Properties
- Solubility : The carboxamide and pyrazine groups enhance water solubility relative to lipophilic analogs like 3,5-AB-CHMFUPPYCA .
- Hydrogen Bonding : Pyrazine’s nitrogen atoms can participate in hydrogen-bonding networks, a critical factor in crystal packing and bioavailability .
- Stability: Cyanomethyl groups may confer hydrolytic stability compared to ester or nitro-containing analogs .
Biological Activity
1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound notable for its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 208.2 g/mol. The structure features a pyrazole ring substituted with a cyanomethyl group and a pyrazinyl group, contributing to its biological activity.
Synthesis
The synthesis typically involves the cyclization of hydrazine derivatives with diketones or β-keto esters, followed by functionalization to introduce the cyanomethyl and pyrazinyl groups. This method allows for the production of the compound with high purity and yield, utilizing green chemistry principles where possible.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro evaluations have shown that derivatives of pyrazole compounds, including this one, can effectively inhibit the growth of various pathogens. For instance, derivatives were tested against Staphylococcus aureus and Staphylococcus epidermidis, showing notable inhibition zones and minimum inhibitory concentration (MIC) values in the low microgram range .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have shown promising results against FLT3 (Fms-like tyrosine kinase 3), an important target in acute myeloid leukemia (AML). One derivative demonstrated an IC50 value as low as 0.089 nM against FLT3, indicating potent inhibitory activity .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. This interaction can modulate various signaling pathways, contributing to its therapeutic effects in both antimicrobial and anticancer contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values (nM) | Target |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | ~0.089 (FLT3) | FLT3 |
| 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide | Moderate Anticancer | ~0.15 (EGFR) | EGFR |
| 1-(cyanomethyl)-3-(quinolin-2-yl)-1H-pyrazole-5-carboxamide | Antimicrobial | ~0.20 (various pathogens) | Various |
This table illustrates the comparative biological activities of similar compounds, highlighting the potency and specificity of this compound.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against clinical isolates of bacteria, revealing that certain compounds significantly inhibited biofilm formation and bacterial growth .
- Cancer Therapeutics : Research focusing on AML demonstrated that pyrazole derivatives could effectively target FLT3 mutations, offering a potential pathway for developing new treatments for resistant cancer forms .
- Synergistic Effects : In combination therapy studies, some pyrazole derivatives exhibited synergistic effects when paired with established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. What synthetic strategies are commonly employed to synthesize 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., ethyl cyanoacetate) under basic conditions (e.g., NaOEt in ethanol) .
- Step 2 : Introduction of the pyrazine moiety via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and pyrazine-2-ylboronic acid in deoxygenated DMF/water .
- Step 3 : Carboxamide formation via hydrolysis of an ester intermediate (e.g., using NaOH) followed by coupling with an amine using reagents like EDC/HOBt .
Q. How is the molecular structure of this compound validated?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 227.22 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯N bonds observed in related pyrazole-carboxamides) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the pyrazine group?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for better boronic acid solubility .
- Temperature Control : Optimize between 80–110°C to balance reaction rate and side-product formation .
- Yield Monitoring : Use HPLC to track intermediate purity before proceeding to the next step .
Q. What strategies address low yields during carboxamide formation?
- Activation of Carboxylic Acid : Use mixed anhydride (e.g., TBTU) or in-situ activation with CDI .
- Solvent Selection : Employ DMF or THF to enhance reagent solubility .
- Purification Techniques : Utilize column chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate the carboxamide .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace the cyanomethyl group with alkyl/aryl groups to assess steric/electronic effects on bioactivity .
- Pyrazine Modifications : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to the pyrazine ring .
- Biological Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) .
- Purity Verification : Re-analyze compound batches via HPLC (>95% purity threshold) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or cellular viability assays .
Q. What computational approaches predict target binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Align with co-crystallized ligands (e.g., PDB: 7UU) to identify critical H-bond donors/acceptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
